Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone
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Overview
Description
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone is a complex organic compound characterized by its unique structure, which includes phenyl, pyridinyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyridine with benzaldehyde to form a Schiff base, followed by cyclization with a suitable reagent to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfone can be compared with other similar compounds, such as:
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfide: Differing by the oxidation state of the sulfur atom.
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfoxide: An intermediate oxidation state between the sulfide and sulfone.
Phenyl 4-phenyl-2-(2-pyridinyl)-5-pyrimidinyl sulfonamide: Featuring an amine group attached to the sulfone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-phenyl-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-27(26,17-11-5-2-6-12-17)19-15-23-21(18-13-7-8-14-22-18)24-20(19)16-9-3-1-4-10-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWONROPOPETPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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